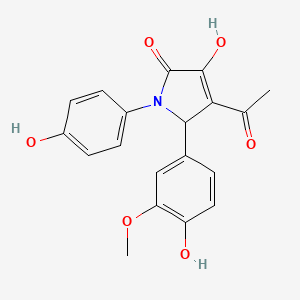![molecular formula C19H21Cl2N3O B11670693 N-[(E)-1-(3,4-dichlorophenyl)ethylidene]-4-(2-methoxyphenyl)-1-piperazinamine](/img/structure/B11670693.png)
N-[(E)-1-(3,4-dichlorophenyl)ethylidene]-4-(2-methoxyphenyl)-1-piperazinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(E)-1-(3,4-dichlorophenyl)ethylidene]-4-(2-methoxyphenyl)-1-piperazinamine is a synthetic compound with a complex molecular structure It is characterized by the presence of a piperazine ring substituted with a 3,4-dichlorophenyl group and a 2-methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-1-(3,4-dichlorophenyl)ethylidene]-4-(2-methoxyphenyl)-1-piperazinamine typically involves the condensation of 3,4-dichlorobenzaldehyde with 4-(2-methoxyphenyl)-1-piperazinecarboxamide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification using chromatographic techniques to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
N-[(E)-1-(3,4-dichlorophenyl)ethylidene]-4-(2-methoxyphenyl)-1-piperazinamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). The reactions are typically conducted under controlled conditions, such as specific temperatures and pH levels, to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound .
Scientific Research Applications
N-[(E)-1-(3,4-dichlorophenyl)ethylidene]-4-(2-methoxyphenyl)-1-piperazinamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(E)-1-(3,4-dichlorophenyl)ethylidene]-4-(2-methoxyphenyl)-1-piperazinamine involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[(E)-1-(3,4-dichlorophenyl)ethylidene]-4-(2-methoxyphenyl)-1-piperazinamine include:
- N-(1-(3,4-dichlorophenyl)ethylidene)-4-phenyl-1-piperazinamine
- N-(1-(3,4-dimethoxyphenyl)ethylidene)-4-(2-methoxyphenyl)-1-piperazinamine
- N-(1-(3,4-dichlorophenyl)ethylidene)-4-(1-naphthylmethyl)-1-piperazinamine
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of both dichlorophenyl and methoxyphenyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C19H21Cl2N3O |
|---|---|
Molecular Weight |
378.3 g/mol |
IUPAC Name |
(E)-1-(3,4-dichlorophenyl)-N-[4-(2-methoxyphenyl)piperazin-1-yl]ethanimine |
InChI |
InChI=1S/C19H21Cl2N3O/c1-14(15-7-8-16(20)17(21)13-15)22-24-11-9-23(10-12-24)18-5-3-4-6-19(18)25-2/h3-8,13H,9-12H2,1-2H3/b22-14+ |
InChI Key |
GMAJLDMJMAAOIB-HYARGMPZSA-N |
Isomeric SMILES |
C/C(=N\N1CCN(CC1)C2=CC=CC=C2OC)/C3=CC(=C(C=C3)Cl)Cl |
Canonical SMILES |
CC(=NN1CCN(CC1)C2=CC=CC=C2OC)C3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(1-Methyl-1H-pyrrol-2-YL)-N'-[(Z)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11670621.png)
![N-[4-({5-[3-(4-fluorophenyl)-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl]-2-methoxybenzyl}oxy)phenyl]acetamide](/img/structure/B11670628.png)
![N-(3,5-Dibromopyridin-2-YL)-2-({5-methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)acetamide](/img/structure/B11670632.png)
![N'-[(E)-biphenyl-4-ylmethylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B11670637.png)
![(2Z,5Z)-2-[(3,4-dimethylphenyl)imino]-5-[(5-methylfuran-2-yl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B11670641.png)
![2-methoxy-4-[3-(4-methoxyphenyl)-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl]phenyl thiophene-2-carboxylate](/img/structure/B11670645.png)
![N-(cycloheptylideneamino)-2-[(4-nitrophenyl)methylsulfanyl]acetamide](/img/structure/B11670647.png)
![Ethyl 2-({[4-(propan-2-yloxy)phenyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11670648.png)
![(5E)-3-cyclohexyl-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11670666.png)
![2-Phenylethyl 4-[4-(benzyloxy)-3-methoxyphenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B11670669.png)
![5-({3-[2-(4-Tert-butylphenoxy)ethoxy]phenyl}methylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B11670673.png)
![1-(4-ethylphenyl)-2-{2-[(3-hydroxypropyl)amino]-1H-benzimidazol-1-yl}ethanone](/img/structure/B11670685.png)
![4-{(E)-[({[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}acetyl)hydrazono]methyl}-2,6-dimethoxyphenyl acetate](/img/structure/B11670692.png)

